molecular formula C18H28N2O4 B4187898 1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol

1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol

Cat. No. B4187898
M. Wt: 336.4 g/mol
InChI Key: POISNYRKUHJBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol is a chemical compound that belongs to the class of beta-blockers. It is commonly known as carvedilol and is used in the treatment of various cardiovascular diseases such as high blood pressure, heart failure, and angina.

Mechanism of Action

Carvedilol works by blocking the action of beta-adrenergic receptors in the heart and blood vessels. This results in a decrease in heart rate, blood pressure, and oxygen demand. Carvedilol also has antioxidant properties and can scavenge free radicals, thereby protecting the heart and blood vessels from oxidative stress.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects on the body. It reduces the activity of the sympathetic nervous system, which is responsible for the fight-or-flight response. Carvedilol also reduces the production of inflammatory cytokines, which can contribute to the development of cardiovascular diseases. Additionally, carvedilol has been found to improve endothelial function, which is important for maintaining normal blood flow.

Advantages and Limitations for Lab Experiments

Carvedilol is a widely used beta-blocker in preclinical and clinical studies. It has been shown to be effective in reducing blood pressure, heart rate, and oxidative stress. However, carvedilol has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which can be challenging in some experimental models. Additionally, carvedilol can interact with other drugs and can cause adverse effects in some individuals.

Future Directions

There are several future directions for the study of carvedilol. One area of research is the development of novel formulations of carvedilol that can improve its pharmacokinetic properties and reduce the frequency of dosing. Another area of research is the identification of new therapeutic targets for carvedilol, such as the renin-angiotensin-aldosterone system. Additionally, the use of carvedilol in combination with other drugs for the treatment of cardiovascular diseases is an area of active research.
Conclusion:
Carvedilol is a beta-blocker that has been extensively studied for its therapeutic potential in the treatment of cardiovascular diseases. It has several biochemical and physiological effects on the body and has been found to be effective in reducing blood pressure, heart rate, and oxidative stress. Carvedilol has some limitations for lab experiments, but there are several future directions for the study of this compound. Overall, carvedilol is an important drug in the treatment of cardiovascular diseases and has the potential to improve the lives of millions of people worldwide.

Scientific Research Applications

Carvedilol has been extensively studied for its therapeutic potential in the treatment of various cardiovascular diseases. It has been shown to reduce the risk of heart failure, improve left ventricular function, and reduce mortality in patients with heart failure. Carvedilol has also been found to be effective in reducing blood pressure and preventing the progression of atherosclerosis.

properties

IUPAC Name

1-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-22-18-10-14(11-19-15-3-4-15)2-5-17(18)24-13-16(21)12-20-6-8-23-9-7-20/h2,5,10,15-16,19,21H,3-4,6-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POISNYRKUHJBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2CC2)OCC(CN3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol
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1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol
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1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol
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1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol
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1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol
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1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol

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